Cas no 126684-57-9 (4H-[1]Benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine,5,6,7,8,9,10-hexahydro-4-phenyl-)
126684-57-9 structure
Product Name:4H-[1]Benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine,5,6,7,8,9,10-hexahydro-4-phenyl-
CAS-nummer:126684-57-9
MF:C20H20N2S
MW:320.451203346252
CID:170738
PubChem ID:3079914
Update Time:2025-04-19
4H-[1]Benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine,5,6,7,8,9,10-hexahydro-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-[1]Benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine,5,6,7,8,9,10-hexahydro-4-phenyl-
- 5,6,7,8,9,10-Hexahydro-4-phenyl-4H-(1)benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine
- AKOS004911609
- 4-phenyl-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
- 7-phenyl-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene
- 126684-57-9
- 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-phenyl-
- DTXSID50925673
-
- Inchi: 1S/C20H20N2S/c1-2-7-14(8-3-1)19-17-10-6-12-22(17)20-16(13-21-19)15-9-4-5-11-18(15)23-20/h1-3,6-8,10,12,19,21H,4-5,9,11,13H2
- InChI-sleutel: FTDQLPDUXOUOJR-UHFFFAOYSA-N
- LACHT: S1C2=C(CNC(C3C=CC=CC=3)C3=CC=CN23)C2=C1CCCC2
Berekende eigenschappen
- Exacte massa: 320.1349
- Monoisotopische massa: 320.13471982g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 422
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 45.2Ų
Experimentele eigenschappen
- PSA: 16.96
4H-[1]Benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine,5,6,7,8,9,10-hexahydro-4-phenyl- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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